molecular formula C12H8F3N5O3 B2496583 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 339100-40-2

2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2496583
CAS No.: 339100-40-2
M. Wt: 327.223
InChI Key: BYJANXVEKNYXAG-UBKPWBPPSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules with significant pharmacological and material science applications. Its structure features a pyrimidinone core substituted with a trifluoromethyl group at position 6 and an (E)-configured Schiff base derived from 2-nitrobenzaldehyde at position 2. The nitro group on the benzylidene moiety introduces strong electron-withdrawing effects, influencing electronic properties and reactivity . DHPM derivatives are often synthesized via Biginelli-like reactions or post-functionalization of preformed pyrimidinones, enabling structural diversification for targeted applications.

Properties

IUPAC Name

2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5O3/c13-12(14,15)9-5-10(21)19(11(16)18-9)17-6-7-3-1-2-4-8(7)20(22)23/h1-6H,(H2,16,18)/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJANXVEKNYXAG-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with 2-amino-4,6-dihydroxypyrimidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of dihydropyrimidinones can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Properties

There is growing evidence that this compound may possess antimicrobial activity. Similar structures have been shown to exhibit efficacy against a range of bacterial and fungal pathogens, suggesting that further exploration of this compound could yield new antimicrobial agents.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. Inhibitors derived from dihydropyrimidinones have been studied for their ability to modulate enzyme activity, which is crucial for developing therapeutic agents.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

  • Formation of the dihydropyrimidinone core through cyclocondensation reactions.
  • Introduction of the nitrophenylmethylidene group via a condensation reaction with appropriate aldehydes.
  • Trifluoromethylation to enhance biological activity and solubility.

Characterization Techniques

Characterization of the synthesized compound is performed using various spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
  • Infrared Spectroscopy (FT-IR) : Identifies functional groups present in the compound.

Anticancer Activity Study

A recent study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways such as PI3K/Akt/mTOR pathway, indicating that this compound could similarly affect these pathways.

Antimicrobial Effects Study

Another study evaluated the antimicrobial efficacy of various dihydropyrimidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into this compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with variations in the benzylidene substituent or pyrimidinone core (Table 1). Key differences lie in electronic effects, steric bulk, and intermolecular interactions, which dictate physicochemical and biological behaviors.

Table 1: Structural and Functional Comparison of Selected DHPM Derivatives

Compound Name Substituent (R) Key Features Safety Precautions (P-Codes)
Target Compound 2-Nitrophenyl Strong electron-withdrawing nitro group; high polarity P210 (avoid heat)
2-Amino-3-[(E)-(2H-1,3-Benzodioxol-5-yl)Methylidene]Amino-6-(Trifluoromethyl)-3,4-Dihydropyrimidin-4-One 2H-1,3-Benzodioxol-5-yl Benzodioxole ring enhances π-π stacking; moderate solubility in polar solvents P201, P202 (handle with caution)
(E)-2-Amino-3-((3-Hydroxybenzylidene)Amino)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One 3-Hydroxyphenyl Hydroxyl group enables H-bonding; improved aqueous solubility Not specified in sources
6-Amino-2-Ethyl-5-Methyl-3,4-Dihydropyrimidin-4-One Ethyl and methyl groups Reduced steric hindrance; potential for enhanced membrane permeability No safety data available

Key Findings

Electronic Effects: The 2-nitrophenyl group in the target compound imparts strong electron-withdrawing character, stabilizing the Schiff base linkage but reducing nucleophilic reactivity compared to the 3-hydroxyphenyl analogue, which exhibits H-bond donor capacity .

Solubility and Stability :

  • The 3-hydroxyphenyl derivative demonstrates superior aqueous solubility due to H-bonding, whereas the 2-nitrophenyl variant may require DMSO or DMF for dissolution .
  • Nitro-containing compounds (e.g., the target) are thermally sensitive, necessitating storage away from ignition sources (P210) .

Biological Relevance: The trifluoromethyl group, common across all listed compounds, enhances metabolic stability and lipophilicity, a trait exploited in drug design .

Biological Activity

The compound 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one (commonly referred to as the nitrophenyl derivative of trifluoromethyl pyrimidinone) is a member of the pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H9F3N4O2C_{11}H_{9}F_{3}N_{4}O_{2}. The structure features a trifluoromethyl group, a nitrophenyl moiety, and an amino group that are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidines exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral targets. In particular, the compound's ability to inhibit viral RNA polymerases has been highlighted, with some derivatives achieving IC50 values in the low micromolar range against Hepatitis C virus (HCV) NS5B polymerase .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an EC50 value of approximately 0.35 μM against breast cancer cells . The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival.

Antimicrobial Properties

Antimicrobial assays have shown that this class of compounds possesses activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this scaffold have exhibited minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against Staphylococcus aureus and Candida albicans .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

Modification Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and potency
Nitrophenyl substitutionIncreases binding affinity to target enzymes
Amino group positionCritical for interaction with biological targets

Case Studies

  • Antiviral Efficacy : A study conducted on a series of pyrimidine derivatives found that the presence of a nitrophenyl group significantly improved antiviral activity against HCV, with one derivative showing an IC50 value of 32.2 μM .
  • Cytotoxicity in Cancer Cells : Research evaluating the cytotoxic effects of similar compounds on various cancer cell lines revealed that certain substitutions at position 6 enhanced apoptosis rates significantly compared to standard chemotherapeutics .
  • Antimicrobial Testing : A comprehensive study involving disk diffusion methods showed promising results for this compound against multiple pathogens, indicating broad-spectrum antimicrobial potential .

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